2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide
CAS No.: 899740-07-9
Cat. No.: VC4602696
Molecular Formula: C22H23N3O4
Molecular Weight: 393.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899740-07-9 |
|---|---|
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 393.443 |
| IUPAC Name | 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C22H23N3O4/c1-28-17-8-10-20(29-2)18(14-17)19-9-11-22(27)25(24-19)15-21(26)23-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,23,26) |
| Standard InChI Key | SINCXKSZHIMIMM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3 |
Introduction
2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is a complex organic compound with a molecular formula of C22H23N3O4 and a molecular weight of 393.443 g/mol. This compound is of significant interest in medicinal chemistry due to its structural similarities to known bioactive molecules, suggesting potential therapeutic applications.
Synthesis
The synthesis of 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide typically involves multi-step synthetic routes. The process requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yields and minimize side reactions. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor reaction progress and confirm product identity.
Potential Biological Activities
This compound may interact with specific molecular targets within biological systems, modulating their activity and potentially inhibiting pathways involved in cell proliferation or survival. This interaction could lead to cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Chemical Reactions
2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including oxidation and reduction. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Comparison with Similar Compounds
Other compounds with similar structural motifs have shown promising biological activities. For example, certain acetamide derivatives have demonstrated anticonvulsant activity in animal models of epilepsy . Similarly, compounds with specific substitutions have shown anti-inflammatory potency, as seen in the case of N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, which has been evaluated as a possible 5-lipoxygenase (5-LOX) inhibitor .
Data Table: Potential Biological Activities
| Activity | Description |
|---|---|
| Cancer Therapy | Potential cytotoxic effects against cancer cell lines |
| Enzyme Inhibition | Possible interaction with enzymes or receptors |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume